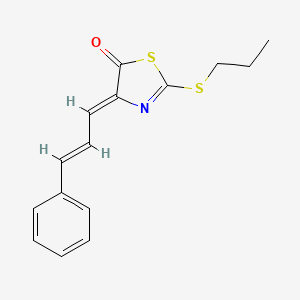
N-cyclopentyl-4-(2-pyridinylmethyl)-1-piperazinecarboxamide
描述
N-cyclopentyl-4-(2-pyridinylmethyl)-1-piperazinecarboxamide, also known as CPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. CPP is a piperazine derivative that acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory.
作用机制
N-cyclopentyl-4-(2-pyridinylmethyl)-1-piperazinecarboxamide acts as a selective antagonist of the NMDA receptor by binding to the glycine site of the receptor. The NMDA receptor is a heterotetramer composed of two GluN1 subunits and two GluN2 subunits. The binding of glutamate and glycine to the receptor leads to the opening of the ion channel and the influx of calcium ions, which triggers various intracellular signaling pathways. N-cyclopentyl-4-(2-pyridinylmethyl)-1-piperazinecarboxamide blocks the ion channel and prevents the influx of calcium ions, thereby inhibiting the NMDA receptor-mediated synaptic transmission and plasticity.
Biochemical and Physiological Effects:
N-cyclopentyl-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects on the nervous system. N-cyclopentyl-4-(2-pyridinylmethyl)-1-piperazinecarboxamide blocks the NMDA receptor-mediated LTP, which is a cellular model of learning and memory. N-cyclopentyl-4-(2-pyridinylmethyl)-1-piperazinecarboxamide also blocks the NMDA receptor-mediated excitotoxicity, which is a pathological process that contributes to neuronal damage and death in various neurological disorders. N-cyclopentyl-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential use in the treatment of anxiety and depression.
实验室实验的优点和局限性
N-cyclopentyl-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a selective antagonist of the NMDA receptor, which allows for the specific investigation of the NMDA receptor-mediated synaptic transmission and plasticity. N-cyclopentyl-4-(2-pyridinylmethyl)-1-piperazinecarboxamide is also relatively stable and has a long half-life, which allows for the prolonged blockade of the NMDA receptor. However, N-cyclopentyl-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has some limitations for lab experiments. It has been shown to have off-target effects on other receptors, such as the dopamine receptor, which may confound the interpretation of the results. N-cyclopentyl-4-(2-pyridinylmethyl)-1-piperazinecarboxamide also has poor solubility in water, which may limit its use in certain experimental conditions.
未来方向
There are several future directions for the study of N-cyclopentyl-4-(2-pyridinylmethyl)-1-piperazinecarboxamide. One direction is to investigate the potential use of N-cyclopentyl-4-(2-pyridinylmethyl)-1-piperazinecarboxamide in the treatment of neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. Another direction is to investigate the mechanisms underlying the off-target effects of N-cyclopentyl-4-(2-pyridinylmethyl)-1-piperazinecarboxamide on other receptors, such as the dopamine receptor. This may lead to the development of more selective NMDA receptor antagonists. Finally, the development of more water-soluble derivatives of N-cyclopentyl-4-(2-pyridinylmethyl)-1-piperazinecarboxamide may expand its use in various experimental conditions.
科学研究应用
N-cyclopentyl-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has been widely used in scientific research to study the NMDA receptor and its role in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. N-cyclopentyl-4-(2-pyridinylmethyl)-1-piperazinecarboxamide is also used as a tool to investigate the mechanisms underlying synaptic plasticity, learning, and memory. N-cyclopentyl-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has been shown to block the NMDA receptor-mediated long-term potentiation (LTP), which is a cellular model of learning and memory.
属性
IUPAC Name |
N-cyclopentyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c21-16(18-14-5-1-2-6-14)20-11-9-19(10-12-20)13-15-7-3-4-8-17-15/h3-4,7-8,14H,1-2,5-6,9-13H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWVJPZXYWZGGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCN(CC2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B4695877.png)
![4-[2-(2-chloro-5-methylphenoxy)butanoyl]morpholine](/img/structure/B4695889.png)
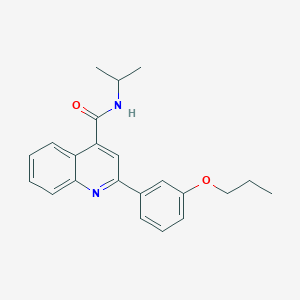
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-1-naphthylurea](/img/structure/B4695896.png)

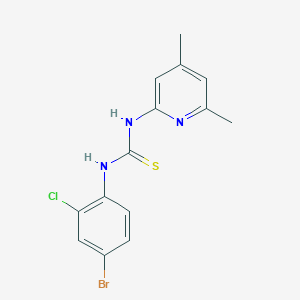
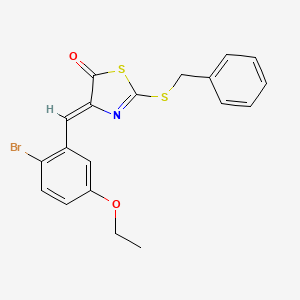
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4695930.png)
![N-mesityl-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4695943.png)
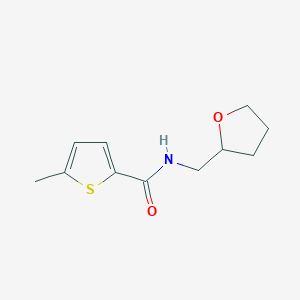
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4695952.png)
![3-allyl-5-{3,5-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4695973.png)
![2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4(3H)-pyrimidinone](/img/structure/B4695983.png)
